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Compound of Interest

Compound Name: 3,6,9-Trioxaundecanedioic acid

Cat. No.: B1679198 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3,6,9-Trioxaundecanedioic acid, also known as polyethylene glycol (PEG) diacid or PEG3

dicarboxylic acid, is a versatile homobifunctional crosslinker integral to modern bioconjugation

techniques. Its structure, featuring a hydrophilic three-unit polyethylene glycol chain flanked by

terminal carboxylic acid groups, imparts desirable properties to bioconjugates, including

enhanced solubility, reduced immunogenicity, and improved pharmacokinetic profiles.[1][2]

These characteristics make it a valuable tool in the development of advanced therapeutics and

diagnostics, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras

(PROTACs).[1][2][3][4]

These application notes provide detailed protocols and technical information for the use of

3,6,9-trioxaundecanedioic acid in bioconjugation, with a focus on protein modification and its

application as a linker in PROTAC synthesis.

Physicochemical Properties and Data
A comprehensive understanding of the physicochemical properties of 3,6,9-
trioxaundecanedioic acid is crucial for its effective application in bioconjugation.
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Property Value Reference

Synonyms

PEG3-dicarboxylic acid, 2,2'-

((Oxybis(ethane-2,1-

diyl))bis(oxy))diacetic acid

[2]

CAS Number 13887-98-4 [5]

Molecular Formula C8H14O7 [5]

Molecular Weight 222.19 g/mol [5]

Appearance Colorless to light yellow liquid [3]

Solubility Soluble in water, DMSO, DMF [6]

Purity >95% [2]

Storage
Store at 2-8°C for short term,

-20°C for long term
[2]

Key Applications in Bioconjugation
The bifunctional nature of 3,6,9-trioxaundecanedioic acid allows for its use in a variety of

bioconjugation applications:

Protein and Peptide Modification: The carboxylic acid groups can be activated to react with

primary amines (e.g., lysine residues) on proteins and peptides, enabling the attachment of

various molecules such as labels, drugs, or other proteins.

Antibody-Drug Conjugates (ADCs): This linker can be used to attach potent cytotoxic drugs

to monoclonal antibodies, creating targeted cancer therapies. The hydrophilic PEG spacer

can help to improve the solubility and stability of the ADC.

PROTAC Synthesis: 3,6,9-Trioxaundecanedioic acid is a commonly used linker in the

synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation

of target proteins.[1][2][3][4] The linker connects a ligand for the target protein to a ligand for

an E3 ubiquitin ligase.[7]
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Surface Modification: The linker can be used to modify the surface of nanoparticles,

liposomes, and other drug delivery systems to improve their biocompatibility and targeting

capabilities.

Experimental Protocols
The following protocols provide detailed methodologies for the use of 3,6,9-
trioxaundecanedioic acid in bioconjugation.

Protocol 1: Activation of 3,6,9-Trioxaundecanedioic Acid
with EDC/NHS
This protocol describes the activation of the carboxylic acid groups of 3,6,9-
trioxaundecanedioic acid to form an amine-reactive N-hydroxysuccinimide (NHS) ester. This

is a common first step for conjugating the linker to proteins or other amine-containing

molecules.

Materials:

3,6,9-Trioxaundecanedioic acid

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

N-Hydroxysuccinimide (NHS) or Sulfo-NHS

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

Procedure:

Reagent Preparation:

Dissolve 3,6,9-trioxaundecanedioic acid in anhydrous DMF or DMSO to a final

concentration of 100 mM.
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Prepare fresh solutions of EDC (e.g., 200 mM) and NHS (e.g., 500 mM) in anhydrous

DMF or DMSO immediately before use.

Activation Reaction:

In a reaction vial, add the 3,6,9-trioxaundecanedioic acid solution.

Add 2 molar equivalents of EDC and 5 molar equivalents of NHS for each mole of

carboxylic acid groups on the linker. For this homobifunctional linker, this translates to 4

molar equivalents of EDC and 10 molar equivalents of NHS per mole of linker.

Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.

Conjugation (Proceed immediately to Protocol 2):

The resulting activated NHS-ester of 3,6,9-trioxaundecanedioic acid is now ready for

conjugation to an amine-containing biomolecule. It is recommended to use the activated

linker immediately as the NHS ester is susceptible to hydrolysis.

Activation Step

3,6,9-Trioxaundecanedioic
Acid (HOOC-PEG3-COOH) EDC / NHS NHS-ester Activated

Linker

Click to download full resolution via product page

Caption: General workflow for protein conjugation.

Protocol 3: Characterization of the Protein Conjugate
After purification, it is essential to characterize the protein conjugate to determine the degree of

labeling and confirm its integrity.

1. SDS-PAGE Analysis:
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Purpose: To visualize the increase in molecular weight of the protein after conjugation.

Procedure:

Run the purified protein conjugate and the unmodified protein on an SDS-PAGE gel.

Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

A shift to a higher apparent molecular weight for the conjugate compared to the

unmodified protein indicates successful conjugation. [1] 2. Mass Spectrometry (MS)

Analysis:

Purpose: To determine the precise molecular weight of the conjugate and calculate the

average number of linkers attached per protein molecule (Degree of Labeling - DOL).

Procedure:

Analyze the purified conjugate and the unmodified protein by mass spectrometry (e.g.,

ESI-MS or MALDI-TOF).

The mass difference between the conjugate and the unmodified protein will correspond to

the mass of the attached linkers.

The DOL can be calculated from the mass spectrometry data.

3. HPLC Analysis:

Purpose: To assess the purity of the conjugate and separate different species (e.g.,

unconjugated protein, protein with one linker, protein with two linkers, etc.).

Procedure:

Analyze the purified conjugate by size-exclusion chromatography (SEC-HPLC) or

reversed-phase HPLC (RP-HPLC).

SEC-HPLC can separate based on size, allowing for the removal of aggregates and

unconjugated small molecules.
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RP-HPLC can often separate species with different degrees of labeling due to changes in

hydrophobicity.

4. Drug-to-Antibody Ratio (DAR) Calculation (for ADCs):

Purpose: To determine the average number of drug molecules conjugated to each antibody.

Method: The DAR can be determined using various techniques, including:

UV-Vis Spectroscopy: By measuring the absorbance at two different wavelengths (one for

the antibody and one for the drug), the concentrations of both can be determined, and the

DAR calculated. [8] * Mass Spectrometry: As described above, the mass difference

between the ADC and the unconjugated antibody can be used to calculate the DAR. [9] *

Hydrophobic Interaction Chromatography (HIC): This technique can separate ADC species

with different numbers of conjugated drugs, allowing for the determination of the DAR and

the distribution of drug-loaded species. [8] The weighted average DAR can be calculated

from the peak areas of the different species in the chromatogram or mass spectrum. [8]

Application in PROTAC Technology
3,6,9-Trioxaundecanedioic acid is a valuable linker for the synthesis of PROTACs. Its

flexibility and hydrophilicity can aid in the formation of a productive ternary complex between

the target protein, the PROTAC, and an E3 ligase, which is essential for inducing protein

degradation. [7] Diagram: PROTAC Mechanism of Action
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PROTAC-mediated Protein Degradation
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Caption: The catalytic cycle of PROTAC-induced protein degradation.

The synthesis of a PROTAC using 3,6,9-trioxaundecanedioic acid typically involves a

stepwise approach where one carboxylic acid group is first coupled to the E3 ligase ligand, and

the other is then coupled to the target protein ligand (or vice versa). This requires orthogonal

protection strategies for the two carboxylic acid groups or careful control of reaction conditions.

Note: The protocols provided are intended as a general guide. Optimization of reaction

conditions, such as reagent concentrations, reaction times, and temperature, may be

necessary for specific applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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